molecular formula C11H18N5O12P3 B12804593 Adenosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, monomethyl ester CAS No. 87202-49-1

Adenosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, monomethyl ester

Cat. No.: B12804593
CAS No.: 87202-49-1
M. Wt: 505.21 g/mol
InChI Key: LNAKNOXCERUEJC-XLPZGREQSA-N
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Description

Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is a nucleotide analog that plays a significant role in various biochemical processes. This compound is structurally similar to adenosine triphosphate (ATP), which is a key molecule in cellular energy transfer. The modification at the 2’ position and the presence of a monomethyl ester group make this compound unique and useful in specific scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester typically involves the phosphorylation of 2’-deoxyadenosine followed by the introduction of the monomethyl ester group. The process can be summarized as follows:

    Phosphorylation: 2’-deoxyadenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.

    Esterification: The phosphorylated intermediate is then treated with methanol in the presence of a catalyst to introduce the monomethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation and esterification steps. These methods are preferred for large-scale production due to their efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the phosphate groups.

    Substitution: Substitution reactions can occur at the phosphate or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester derivatives with altered phosphate groups.

Scientific Research Applications

Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester has several scientific research applications:

    Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

    Biology: Employed in studies of cellular energy transfer and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism.

    Industry: Utilized in the production of nucleotide analogs for research and development purposes.

Mechanism of Action

The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific enzymes and receptors in the cell. The compound mimics ATP and can bind to ATP-binding sites, influencing various biochemical pathways. The molecular targets include kinases and other ATP-dependent enzymes, which play crucial roles in cellular processes such as energy transfer, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): The primary energy carrier in cells.

    2’-Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.

    Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-: A similar compound without the monomethyl ester group.

Uniqueness

Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is unique due to the presence of the monomethyl ester group, which can influence its interaction with enzymes and receptors. This modification can enhance its stability and specificity in certain biochemical applications, making it a valuable tool in scientific research.

Properties

CAS No.

87202-49-1

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(methoxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H18N5O12P3/c1-24-29(18,19)27-31(22,23)28-30(20,21)25-3-7-6(17)2-8(26-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,12,13,14)/t6-,7+,8+/m0/s1

InChI Key

LNAKNOXCERUEJC-XLPZGREQSA-N

Isomeric SMILES

COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O

Canonical SMILES

COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O

Origin of Product

United States

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